2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
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Description
2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a useful research compound. Its molecular formula is C16H12FN3OS2 and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Materials
Quinoline derivatives, including those structurally related to 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline, have been extensively studied for their application in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Additionally, they are employed in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research highlights the importance of polyhalogen derivatives as starting materials for polysubstituted fluorescent quinolines, indicating their potential in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticorrosive Agents
Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. The high electron density and the ability to form stable chelating complexes with metallic surfaces through coordination bonding make them suitable for protecting metals against corrosion. Quinoline-based compounds, especially those with polar substituents like hydroxyl, methoxy, amino, and nitro groups, have shown reasonable effectiveness in preventing metallic corrosion, underscoring their significance in the development of green corrosion inhibitors (Verma et al., 2020).
Therapeutic Agents
Quinoline and quinazoline alkaloids are significant for their bioactive properties. These compounds, derived from natural sources or synthesized analogs, possess a wide range of biological activities, including antitumor, antimalarial, antibacterial, and antifungal properties. The discoveries of quinine and camptothecin, two prominent quinoline alkaloids, have opened new areas in drug development for antimalarial and anticancer therapies, respectively. This indicates the potential of quinoline derivatives in medicinal chemistry for the discovery of new drugs (Shang et al., 2018).
Properties
IUPAC Name |
2-(3-fluoropropylsulfanyl)-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-6-3-7-22-16-20-19-14(21-16)13-9-11-8-10-4-1-2-5-12(10)18-15(11)23-13/h1-2,4-5,8-9H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRPHHQSMYWBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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